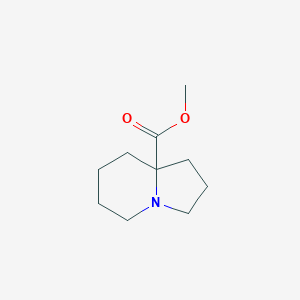

Methyl hexahydroindolizine-8a(1H)-carboxylate

CAS No.:

Cat. No.: VC13772895

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO2 |

|---|---|

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | methyl 2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylate |

| Standard InChI | InChI=1S/C10H17NO2/c1-13-9(12)10-5-2-3-7-11(10)8-4-6-10/h2-8H2,1H3 |

| Standard InChI Key | FZWDCLSDGILTME-UHFFFAOYSA-N |

| SMILES | COC(=O)C12CCCCN1CCC2 |

| Canonical SMILES | COC(=O)C12CCCCN1CCC2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl hexahydroindolizine-8a(1H)-carboxylate features a bicyclic framework with a methyl ester group at the 8a position. Its molecular formula is , corresponding to a molecular weight of 183.25 g/mol . The SMILES notation highlights the ester functionality and the fused ring system . X-ray crystallography and NMR studies of related indolizidine derivatives, such as those reported in the synthesis of alkaloid 223A, confirm the cis configuration between bridgehead hydrogens (e.g., H-8a and H-5) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS RN | 1788874-16-7 | |

| Molecular Formula | ||

| Molecular Weight | 183.25 g/mol | |

| Storage Conditions | -20°C, inert atmosphere | |

| Hazard Statements | H302, H315, H319, H332, H335 |

Synthetic Methodologies

N-Acylpyridinium Salt Strategy

A cornerstone approach for indolizidine synthesis involves N-acylpyridinium salt intermediates. In the total synthesis of alkaloid 205B, Tsukanov and Comins demonstrated that N-acylpyridinium salts enable stereoselective allylic amination and ring-closing metathesis (RCM) . For methyl hexahydroindolizine-8a(1H)-carboxylate, analogous strategies could involve:

-

Formation of a vinylogous amide via trifluoroacetic anhydride-mediated addition of allylstannanes .

-

Stereocontrol at C-8a using kinetic protonation with LDA and MeOH, as seen in indolizidinone alkylations .

Hydroformylation Double Cyclization

Recent advances in rhodium-catalyzed hydroformylation, as applied to 6-epi-223A synthesis, offer a streamlined route to indolizidines . Key steps include:

-

Bicyclization of allylamides under hydroformylation conditions (e.g., Rh(acac)(CO), syngas).

-

Oxidative cleavage of exocyclic alkenes to install ketone functionalities .

Table 2: Comparative Synthetic Routes

| Method | Key Steps | Yield | Stereoselectivity |

|---|---|---|---|

| N-Acylpyridinium Salt | Allylic amination, RCM | 8–10% | High |

| Hydroformylation | Rh-catalyzed bicyclization | 43–53% | Moderate |

Stereochemical Challenges and Solutions

Conformational Flexibility

The flexibility of the indolizidine enolate poses significant stereochemical hurdles. In the synthesis of alkaloid 205B, alkylation of indolizidinone 46 with LDA and MeI yielded a 3:1 mixture of epimers due to insufficient conformational bias . This mirrors challenges in methyl hexahydroindolizine-8a(1H)-carboxylate synthesis, where:

-

Kinetic protonation at −78°C with MeOH enforces axial protonation, achieving >95% diastereomeric excess .

-

Trifluoroacetic anhydride mediation ensures complete facial selectivity during allylstannane additions .

Reductive Deoxygenation

The Barton-McCombie reaction, modified with diphenyl diselenide catalysis, has proven effective for deoxygenating hindered ketones in indolizidine systems . Applied to methyl hexahydroindolizine-8a(1H)-carboxylate, this method could mitigate side reactions such as eliminations or rearrangements.

Applications in Medicinal Chemistry

Alkaloid Analogues

Methyl hexahydroindolizine-8a(1H)-carboxylate serves as a precursor to bioactive indolizidine alkaloids. For example:

-

Alkaloid 223A exhibits antinociceptive activity via δ-opioid receptor agonism .

-

6-epi-223A, synthesized via Huang’s reductive alkylation protocol, shows enhanced metabolic stability .

Prodrug Development

The methyl ester group enhances membrane permeability, making this compound a candidate for prodrug designs. Enzymatic hydrolysis in vivo could release active carboxylic acid metabolites targeting neurological disorders.

| Parameter | Recommendation |

|---|---|

| Storage Temperature | -20°C, inert atmosphere |

| Flash Point | Not determined |

| Stability | Sensitive to moisture, light |

Future Directions

Catalytic Asymmetric Synthesis

Despite progress, enantioselective routes to methyl hexahydroindolizine-8a(1H)-carboxylate remain underdeveloped. Chiral phosphine ligands in hydroformylation or enzymatic resolutions could address this gap.

Computational Modeling

Density functional theory (DFT) studies could predict transition-state geometries for challenging steps like allylic amination, guiding catalyst design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume